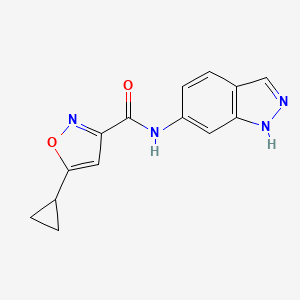

5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c19-14(12-6-13(20-18-12)8-1-2-8)16-10-4-3-9-7-15-17-11(9)5-10/h3-8H,1-2H2,(H,15,17)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOUWFBXNXZVDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NC3=CC4=C(C=C3)C=NN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide typically involves the formation of the isoxazole ring followed by the introduction of the indazole and cyclopropyl groups. One common method for synthesizing isoxazoles is through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. This reaction is often carried out under mild conditions and can be catalyzed by various metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cytotoxicity and Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have reported its IC50 values against human promyelocytic leukemia cells (HL-60) ranging from 86 to 755 μM, with mechanisms involving apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HL-60 | 86 - 755 | Apoptosis & Cell Cycle Arrest |

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests its applicability in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study synthesized several isoxazole derivatives, including 5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide. The results showed effective inhibition of cell growth in multiple cancer models, particularly through the downregulation of anti-apoptotic proteins like Bcl-2.

Case Study 2: Kinase Inhibition

Another investigation focused on the compound's ability to selectively inhibit various kinases associated with cancer progression. The findings indicated a significant reduction in kinase activity linked to tumor growth and metastasis, highlighting its potential as a therapeutic agent for cancer treatment .

Comparison with Related Compounds

The unique structure of this compound sets it apart from other isoxazole derivatives. While compounds like indole derivatives possess similar biological activities, the specific configuration of this compound enhances its efficacy against certain targets.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Indole Derivatives | Antitumor | Different heterocyclic structure |

| Other Isoxazole Derivatives | Varies (antimicrobial) | Different substituents on isoxazole |

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Imidazole derivatives, such as 5-(3,3-dimethyltriazeno)imidazole-4-carboxamide, historically served as alkylating agents but lack the targeted kinase affinity seen in indazole-linked compounds .

- Substituent Impact: The cyclopropyl group in the target compound may reduce metabolic oxidation compared to bulkier triazeno groups (e.g., in imidazole analogues), which are prone to hydrolysis and instability .

Pharmacokinetic and Physicochemical Properties

Hypothetical comparisons based on structural trends:

- Lipophilicity (LogP): The cyclopropyl group likely lowers LogP (~2.1 estimated) compared to dimethyltriazeno-substituted imidazoles (LogP ~3.5), enhancing solubility.

- Metabolic Stability : Indazole-containing compounds generally exhibit slower hepatic clearance than imidazole derivatives due to reduced CYP3A4-mediated metabolism.

Research Activity and Trends

9 for dimethyltriazeno analogues) . This suggests a shift toward kinase-targeted scaffolds over traditional alkylating agents.

Methodological Considerations in Comparative Studies

The lumping strategy , used in environmental chemistry to group structurally similar compounds, can be analogously applied here to compare reactivity or binding patterns. For example, lumping indazole- and pyrazole-carboxamides might simplify SAR studies but risks overlooking subtle steric or electronic differences critical for selectivity .

Biological Activity

5-Cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide is a synthetic compound belonging to the class of isoxazole derivatives. Its unique structural features, including the isoxazole, indazole, and cyclopropyl groups, contribute to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

- Molecular Formula: C₁₄H₁₂N₄O₂

- IUPAC Name: 5-cyclopropyl-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide

- CAS Number: 1219914-90-5

The compound exhibits a unique combination of heterocyclic rings that influence its biological interactions and pharmacological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets. Research indicates that it may act as a kinase inhibitor, affecting signaling pathways involved in cell proliferation and survival. Notably, it has shown potential in inhibiting key kinases such as Glycogen Synthase Kinase 3 (GSK-3) and Janus Kinases (JAK) .

Cytotoxicity and Antitumor Activity

Studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example, it has been tested against human promyelocytic leukemia cells (HL-60), demonstrating significant cytotoxicity at concentrations ranging from 86 to 755 μM. The compound's mechanism appears to involve promoting apoptosis and cell cycle arrest .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HL-60 | 86 - 755 | Apoptosis & Cell Cycle Arrest |

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Activity

In a recent study, researchers synthesized a series of isoxazole derivatives, including our compound of interest. The results indicated that it effectively inhibited cell growth in several cancer models, with specific effects on gene expression related to apoptosis (e.g., downregulation of Bcl-2) .

Case Study 2: Kinase Inhibition

Another study focused on the compound's ability to inhibit various kinases involved in cancer progression. The findings revealed that it significantly reduced kinase activity associated with tumor growth and metastasis .

Comparison with Related Compounds

This compound shares structural similarities with other isoxazole derivatives but exhibits distinct biological activities due to its unique configuration.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Indole Derivatives | Antitumor | Different heterocyclic structure |

| Other Isoxazole Derivatives | Varies (antimicrobial, anticancer) | Different substituents on isoxazole |

Q & A

Q. Q1. What are the standard synthetic routes for preparing 5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is typically synthesized via a two-step process:

Isoxazole core formation : Cyclocondensation of cyclopropyl-substituted β-diketones with hydroxylamine under acidic conditions (e.g., HCl/EtOH) to form the 5-cyclopropylisoxazole-3-carboxylic acid intermediate .

Amide coupling : HBTU- or EDCI-mediated coupling of the isoxazole carboxylic acid with 1H-indazol-6-amine. Key variables include:

- Solvent choice (DMF or DCM) for solubility and reaction efficiency.

- Stoichiometric ratios (1.2:1 amine:acid to drive completion).

- Temperature control (0–25°C) to minimize side reactions like indazole N1/N2 isomerization .

Yield optimization requires monitoring via TLC or LC-MS, with typical yields ranging from 18–65% depending on purification methods (e.g., recrystallization vs. column chromatography) .

Advanced Analytical Challenges

Q. Q2. How can researchers resolve contradictory spectral data (e.g., NMR splitting patterns) arising from rotational isomerism in the carboxamide moiety?

Methodological Answer: Rotational barriers in the amide bond can lead to dynamic NMR phenomena, causing unexpected splitting or broadening. Strategies include:

- Variable-temperature NMR : Perform experiments at 25°C, 40°C, and 60°C to observe coalescence of split peaks, confirming isomer interconversion .

- DFT calculations : Model energy barriers for rotation using software like Gaussian to predict stable conformers .

- 2D NOESY : Detect spatial proximity between cyclopropyl protons and indazole aromatic protons to assign dominant conformers .

Example: In 5-isopropyl-N-(pyridin-3-yl)isoxazole-3-carboxamide, splitting in the isopropyl group (δ 1.36 ppm, d, J = 7.0 Hz) resolved via temperature-dependent studies .

Biological Activity Profiling

Q. Q3. What in vitro assays are suitable for evaluating the kinase inhibition profile of this compound, and how should mitochondrial toxicity be controlled?

Methodological Answer:

- Kinase selectivity screening : Use TR-FRET-based assays (e.g., LanthaScreen®) against panels of >100 kinases. Include ATP concentration titrations (1–1000 µM) to assess competitive inhibition .

- Mitochondrial toxicity mitigation :

- Data normalization : Include verapamil (10 µM) as a positive control for nonspecific toxicity .

Structural Modification & SAR

Q. Q4. How does substitution at the indazole N1 position impact bioactivity, and what synthetic strategies enable selective N1 vs. N2 functionalization?

Methodological Answer:

- N1 vs. N2 selectivity :

- SAR trends :

Safety & Handling

Q. Q5. What are the critical safety precautions for handling this compound in aqueous or DMSO-based assays?

Methodological Answer:

- Hazard profile : Classified as H302 (harmful if swallowed) and H315/H319 (skin/eye irritation). Key precautions:

- Waste disposal : Neutralize acidic/basic waste with 1M NaOH or HCl before incineration .

Data Contradiction Analysis

Q. Q6. How should researchers address discrepancies between computational docking predictions and experimental IC50 values for kinase targets?

Methodological Answer:

- Potential sources of error :

- Protein flexibility (e.g., DFG-loop conformation not modeled in docking).

- Solvent effects (implicit vs. explicit water models).

- Resolution steps :

In Vivo Translation

Q. Q7. What pharmacokinetic parameters must be optimized for rodent efficacy studies, and how can metabolite interference be minimized?

Methodological Answer:

- Key PK parameters :

- Metabolite interference :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.